molecular formula C9H2N4Na2O4 B1662576 CNQX disodium salt CAS No. 479347-85-8

CNQX disodium salt

Cat. No.: B1662576
CAS No.: 479347-85-8
M. Wt: 276.12 g/mol
InChI Key: YCXDDPGRZKUGDG-UHFFFAOYSA-L
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Description

CNQX (disodium) or 6-cyano-7-nitroquinoxaline-2,3-dione disodium is a potent, competitive antagonist of the AMPA and kainate receptors, which are types of ionotropic glutamate receptors. This compound is widely used in neuroscience research to study excitatory synaptic transmission and the role of glutamate receptors in various physiological and pathological processes .

Mechanism of Action

Target of Action

CNQX disodium salt is a potent antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors . These receptors are collectively referred to as non-N-methyl-D-aspartate (non-NMDA) glutamate receptors . AMPA and kainate receptors play a crucial role in fast excitatory synaptic transmission in the central nervous system .

Mode of Action

This compound interacts with its targets, the AMPA and kainate receptors, by competitively inhibiting them . The IC50 values are 0.3 μM for AMPA and 1.5 μM for kainate receptors . This means that this compound binds to these receptors and prevents the activation by their natural ligands, thereby inhibiting the transmission of excitatory signals .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic synaptic transmission pathway . By antagonizing the AMPA and kainate receptors, this compound inhibits the excitatory synaptic transmission mediated by these receptors . This results in the suppression of the downstream effects of these pathways, which include various neuronal activities .

Pharmacokinetics

It is noted that this compound is a more water-soluble form of cnqx , which suggests that it may have good bioavailability.

Result of Action

The antagonistic action of this compound on AMPA and kainate receptors leads to several molecular and cellular effects. It can be used to isolate GABA A receptor-mediated spontaneous inhibitory postsynaptic currents . It also antagonizes non-NMDA receptor-mediated responses in cultured cerebellar granule cells . Furthermore, this compound shows neuroprotective effects in models of ischemia and inhibits seizure-like activity in hippocampal neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CNQX (disodium) involves the reaction of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with nitronium tetrafluoroborate to introduce the nitro group at the 7-positionThe final product is then converted to its disodium salt form to enhance its water solubility .

Industrial Production Methods

Industrial production of CNQX (disodium) typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization and high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

CNQX (disodium) primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro and cyano groups. It can also participate in reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of CNQX, while reduction reactions can produce aminoquinoxaline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CNQX (disodium) is unique due to its dual antagonistic action on both AMPA and kainate receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. Its water-soluble disodium salt form also enhances its usability in experimental settings .

Biological Activity

CNQX disodium salt, chemically known as 6-Cyano-7-nitroquinoxaline-2,3-dione disodium, is a potent antagonist of AMPA and kainate receptors, which are subtypes of ionotropic glutamate receptors. Its increased water solubility compared to its parent compound, CNQX, enhances its utility in various biological and pharmacological studies. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on neuronal activity, and potential therapeutic applications.

  • Chemical Formula: C₉H₂N₄Na₂O₄
  • Molecular Weight: 276.12 g/mol
  • Purity: ≥99% .

CNQX functions primarily as a competitive antagonist at AMPA and kainate receptors with the following IC₅₀ values:

  • AMPA Receptors: 0.3 μM
  • Kainate Receptors: 1.5 μM
    Additionally, it antagonizes the glycine site on NMDA receptors with an IC₅₀ of 25 μM .

Neuroprotective Properties

CNQX has demonstrated neuroprotective effects in various models of ischemia and can inhibit seizure-like activity in hippocampal neurons. Studies indicate that CNQX can reduce excitotoxicity caused by excessive glutamate release, thereby protecting neuronal integrity .

Modulation of Synaptic Transmission

CNQX is effective in isolating GABA_A receptor-mediated spontaneous inhibitory postsynaptic currents (IPSCs) and antagonizing non-NMDA receptor-mediated responses in cultured cerebellar granule cells. This property makes it a valuable tool for studying synaptic transmission dynamics .

Case Studies and Experimental Data

  • Inhibition of Excitatory Postsynaptic Currents (EPSCs) :
    • A study showed that CNQX effectively reduced both spontaneous and evoked EPSCs in cortical neurons at concentrations as low as 1 μM, achieving complete blockade at 10 μM .
  • Neurofilament Degradation :
    • Research indicated that CNQX, combined with the calpain inhibitor MDL-28170, significantly inhibited neurofilament degradation in kainic acid-treated hippocampal slice cultures, enhancing neuronal survival .
  • Behavioral Studies :
    • Intra-VTA administration of CNQX blocked the locomotor effects induced by amphetamine without affecting locomotion by itself, suggesting its role in modulating dopaminergic signaling pathways .

Summary Table of Biological Activity

Biological Activity Effect Reference
AMPA Receptor AntagonismIC₅₀ = 0.3 μM
Kainate Receptor AntagonismIC₅₀ = 1.5 μM
NMDA Glycine Site AntagonismIC₅₀ = 25 μM
Reduction of EPSCsFull blockade at 10 μM
Neuroprotective EffectsInhibits excitotoxicity
Modulation of GABA_A IPSCsIsolates GABA_A receptor-mediated currents

Properties

IUPAC Name

disodium;6-cyano-7-nitroquinoxaline-2,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4O4.2Na/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5;;/h1-2H,(H,11,14)(H,12,15);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCXDDPGRZKUGDG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1N=C(C(=N2)[O-])[O-])[N+](=O)[O-])C#N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2N4Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201019070
Record name Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479347-85-8
Record name Disodium;6-cyano-7-nitroquinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201019070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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